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Compound of Interest

Compound Name: Lu-AF11205

CAS No.: 1290133-16-2

Cat. No.: B608671 Get Quote

Executive Summary
Lu-AF11205 (Chemical Name: N-(5-(phenylethynyl)thiazol-2-yl)acetamide derivatives or

related fused thiazolyl alkynes) is a potent, selective Positive Allosteric Modulator (PAM) of the

metabotropic glutamate receptor subtype 5 (mGlu5).[1][2] Developed by Lundbeck, it serves as

a critical lead compound and chemical probe in the "fused thiazolyl alkyne" series.

Unlike orthosteric agonists (e.g., glutamate) that bind to the extracellular Venus Flytrap Domain

(VFT), Lu-AF11205 binds to a distinct allosteric site within the transmembrane domain (TMD).

Its primary mode of action is to potentiate the receptor's response to physiological glutamate,

thereby amplifying downstream G

q/11 signaling and NMDA receptor currents. This mechanism is therapeutically relevant for
treating cognitive deficits associated with schizophrenia and neurodegenerative disorders,
where restoring synaptic plasticity is a priority.
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Feature Description

Compound Name Lu-AF11205

Chemical Class Fused Thiazolyl Alkyne

Primary Target Metabotropic Glutamate Receptor 5 (mGlu5)

Binding Site Transmembrane Domain (Allosteric Site)

Mode of Action Positive Allosteric Modulator (PAM)

Selectivity
Highly selective for mGlu5 over mGlu1,

mGlu2/3, and iGluRs

Key Effect
Increases potency/efficacy of Glutamate; No

intrinsic agonist activity (pure PAM)

Mechanism of Action (MoA)
Allosteric Modulation Kinetics
Lu-AF11205 functions as a "pure" PAM, meaning it has no effect on the mGlu5 receptor in the

absence of glutamate. Its mechanism is defined by positive cooperativity:

Binding Event: Lu-AF11205 penetrates the lipid bilayer to bind a hydrophobic pocket within

the 7-transmembrane (7TM) domain of mGlu5. This site is topographically distinct from the

orthosteric glutamate binding site located on the extracellular VFT.

Conformational Stabilization: Binding stabilizes the receptor in an "active-state"

conformation, lowering the energy barrier required for the VFT to close upon glutamate

binding.

Cooperativity (

factor): It increases the affinity of the receptor for glutamate (affinity modulation) and/or
increases the maximal signaling response (efficacy modulation).

Result: The glutamate concentration-response curve (CRC) shifts to the left, meaning lower

levels of synaptic glutamate are required to trigger a robust signaling response.
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Interaction with the MPEP Site
Structural studies suggest that mGlu5 PAMs often bind to a site overlapping with or adjacent to

the site occupied by Negative Allosteric Modulators (NAMs) like MPEP. Lu-AF11205 likely

displaces MPEP-like radioligands, confirming its interaction with the common transmembrane

allosteric pocket.

Signaling Pathways[4]
Lu-AF11205 amplifies two distinct but interconnected signaling cascades: the canonical Gq-

mediated pathway and the NMDA Receptor potentiation pathway.

Canonical Gq/PLC Cascade
Upon potentiation by Lu-AF11205, glutamate binding triggers the exchange of GDP for GTP on

the G

q subunit.

G

q Activation: The activated G

q subunit dissociates and activates Phospholipase C

(PLC

).

Lipid Hydrolysis: PLC

hydrolyzes membrane phosphoinositides (PIP2) into Inositol 1,4,5-trisphosphate (IP3) and
Diacylglycerol (DAG).

Calcium Mobilization: IP3 binds to IP3 receptors (IP3R) on the Endoplasmic Reticulum (ER),

causing a rapid release of intracellular Ca

.

PKC Activation: DAG and Ca
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synergistically activate Protein Kinase C (PKC).

Nuclear Signaling: The cascade culminates in the phosphorylation of ERK1/2 and CREB,

driving gene expression related to synaptic plasticity (e.g., BDNF, c-Fos).

NMDA Receptor Potentiation
mGlu5 is physically and functionally coupled to NMDA receptors via scaffolding proteins

(Shank, Homer, PSD-95).

Mechanism: Activation of mGlu5 stimulates Src-family kinases (via a PKC-dependent or

independent mechanism).

Effect: Src phosphorylates the NR2B subunit of the NMDA receptor, increasing its channel

opening probability.

Outcome: Enhanced NMDAR-mediated calcium influx, critical for Long-Term Potentiation

(LTP).

Pathway Visualization
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Caption: Lu-AF11205 potentiates mGlu5, driving Gq-mediated Ca2+ release and NMDAR-

dependent plasticity.

Experimental Methodologies
To validate Lu-AF11205 activity, researchers employ specific functional and binding assays.[3]

[4]

FLIPR Calcium Mobilization Assay (Functional)
This is the primary assay to determine the EC50 and "fold-shift" of the PAM.

Principle: Measures intracellular Calcium flux in cells stably expressing human mGlu5 (e.g.,

HEK293-mGlu5 or CHO-mGlu5).

Protocol:

Cell Plating: Seed cells in 384-well black-wall plates (15,000 cells/well) and incubate

overnight.

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60

minutes at 37°C.

Compound Addition (Pre-incubation): Add Lu-AF11205 (serially diluted) and incubate for

5–10 minutes. Note: As a PAM, it will not trigger a signal alone.

Agonist Challenge: Inject a sub-maximal concentration of Glutamate (EC20).

Detection: Measure fluorescence increase (excitation 488 nm, emission 525 nm) using a

FLIPR (Fluorometric Imaging Plate Reader).

Data Output: A leftward shift in the Glutamate concentration-response curve in the presence

of Lu-AF11205 indicates PAM activity.

Radioligand Binding Assay (Affinity)
Used to confirm the binding site (orthosteric vs. allosteric).

Tracer: [3H]-MPEP (a known NAM that binds the transmembrane allosteric site).
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Protocol:

Prepare membranes from mGlu5-expressing cells.

Incubate membranes with [3H]-MPEP (~2 nM) and varying concentrations of Lu-AF11205.

Result: Lu-AF11205 will displace [3H]-MPEP in a concentration-dependent manner,

confirming they share an overlapping binding pocket. It will not displace [3H]-Glutamate.

Experimental Workflow Diagram
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Caption: Step-by-step FLIPR calcium mobilization workflow for characterizing Lu-AF11205
PAM activity.

Quantitative Data Summary
While specific clinical data for Lu-AF11205 is proprietary to early-stage development, the fused

thiazolyl alkyne series exhibits the following representative pharmacological profile:
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Parameter
Representative Value
(Series)

Interpretation

mGlu5 Binding (Ki) < 100 nM
High affinity for the allosteric

site.

Functional Potency (EC50) 10 – 200 nM
Potentiation of Glutamate-

induced Ca2+ release.

Fold Shift 3x – 10x
Significant leftward shift of

Glutamate EC50.

Selectivity > 1000-fold
No activity at mGlu1, mGlu2,

mGlu3, or NMDA/AMPA sites.

Intrinsic Activity 0%
Pure PAM (no agonist effect

without Glutamate).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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